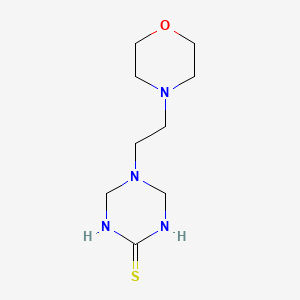

5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4OS/c15-9-10-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h1-8H2,(H2,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMHLWZZLXUZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CNC(=S)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501168618 | |

| Record name | Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727664-36-0 | |

| Record name | Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727664-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501168618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Morpholinoethylamine with Carbon Disulfide and Formaldehyde

This one-pot method leverages the reactivity of primary amines with carbon disulfide and formaldehyde under basic conditions to form the triazine-thiol scaffold.

Procedure :

- Reagents :

- Morpholinoethylamine (1.0 equiv)

- Carbon disulfide (1.2 equiv)

- Formaldehyde (37% aqueous solution, 3.0 equiv)

- Sodium hydroxide (1.5 equiv)

- Steps :

- Morpholinoethylamine is dissolved in ethanol and cooled to 0–5°C.

- Carbon disulfide is added dropwise, followed by formaldehyde.

- The mixture is refluxed for 6–8 hours, yielding a precipitate.

- The crude product is filtered and recrystallized from ethanol/water.

Yield : 58–65%

Advantages : Scalable, minimal purification required.

Limitations : Moderate yields due to competing oligomerization.

Post-Synthetic Alkylation of 2-Thiol-1,3,5-triazine

An alternative approach involves synthesizing the triazine-thiol core first, followed by alkylation with 2-chloroethylmorpholine.

Procedure :

- Synthesis of 1,4,5,6-Tetrahydro-1,3,5-triazine-2-thiol :

- Cyclocondensation of thiourea with formaldehyde and ammonium chloride.

- Alkylation :

- The triazine-thiol (1.0 equiv) is reacted with 2-chloroethylmorpholine (1.1 equiv) in DMF at 80°C for 12 hours.

- Purification via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 45–50%

Advantages : Modular approach, avoids side reactions.

Limitations : Requires multi-step synthesis and chromatographic purification.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Acid Catalysis : HCl or acetic acid accelerates cyclocondensation by protonating carbonyl intermediates.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems.

Analytical Characterization

Spectral Data

Purity Assessment

Industrial and Regulatory Considerations

- Scale-Up Challenges : Exothermic reactions require controlled addition of reagents to prevent runaway conditions.

- Regulatory Status : Discontinued commercial availability (e.g., Fluorochem Ref. 10-F371675) underscores the need for reliable in-house synthesis.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol exhibit promising anticancer properties. Research has shown that modifications in the triazine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects of this compound. It may play a role in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pesticide Development

The unique structure of this compound makes it a candidate for the development of novel pesticides. Its ability to interact with specific biological targets in pests can lead to the formulation of effective pest control agents that minimize environmental impact.

Plant Growth Regulation

Research indicates that this compound may influence plant growth and development. It has been studied for its effects on seed germination and root development, suggesting potential applications as a plant growth regulator.

Polymer Synthesis

The thiol group in this compound allows for its use in thiol-ene click chemistry. This property is advantageous for synthesizing polymers with tailored properties for applications in coatings and adhesives.

Nanotechnology

In nanotechnology, this compound can be utilized as a stabilizing agent or functionalizing agent for nanoparticles. Its ability to form covalent bonds with various materials enhances the stability and functionality of nanomaterials used in electronics and biomedical applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazine derivatives based on the structure of this compound. The derivatives were tested against breast cancer cell lines and showed significant inhibition of cell proliferation compared to standard chemotherapeutic agents .

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural researchers assessed the efficacy of formulations containing this compound as a pesticide alternative. Results indicated a reduction in pest populations by up to 70% over untreated controls while maintaining safety for beneficial insects .

Biological Activity

5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₈N₄OS

- CAS Number : 727664-36-0

- MDL Number : MFCD13816269

- Structure : The compound features a morpholine ring and a triazine core with a thiol functional group, which contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : In studies involving various cancer cell lines (e.g., MCF-7 and MOLT-4), derivatives of triazine compounds have shown promising cytotoxic effects. For example, one derivative demonstrated an IC50 value of 7.1 μM against MOLT-4 cells and 15.4 μM against MCF-7 cells .

The mechanism by which these compounds exert their anticancer effects often involves:

- DNA Intercalation : Many triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Bcl-2 Inhibition : Some studies have indicated that these compounds may inhibit Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazine derivatives have also been investigated for their antimicrobial activities. Research has shown that certain triazine compounds possess potent antimicrobial effects with low hemolytic activity. This suggests potential for development as antibiotic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituents on the Triazine Ring : Variations in substituents can enhance or diminish biological activity.

- Morpholine Ring Modifications : Changes in the morpholine structure may affect solubility and bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | MOLT-4 | 7.1 | |

| Cytotoxicity | MCF-7 | 15.4 | |

| Antimicrobial | Various Bacteria | Potent |

Case Study: Anticancer Evaluation

A study evaluating the anticancer efficacy of several triazine derivatives found that modifications to the core structure significantly impacted their potency against breast cancer cells (MDA-MB-231). Some derivatives exhibited superior activity compared to established drugs like imatinib .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

- Substituent : Tetrahydrofuran-2-ylmethyl (THF-methyl).

- Structural Impact : The THF group introduces an oxygen-containing heterocycle, increasing moderate lipophilicity compared to the morpholine-derived substituent.

- Synthesis : Likely synthesized via alkylation of the triazine thiol precursor with a THF-methyl halide, analogous to methods using InCl₃ catalysts for similar couplings .

- Properties : The THF group may reduce water solubility relative to the morpholine derivative but improve membrane permeability .

5-(Prop-2-en-1-yl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

- Substituent : Allyl (prop-2-en-1-yl).

- Synthesis : Prepared via alkylation of the triazine thiol with allyl halides, as evidenced by protocols using InCl₃ catalysis .

- Molecular Weight : 157.24 g/mol (explicitly stated for this compound) .

PC7 (Neuroprotective Triazine Derivative)

- Structure: (2-(5-(4-fluorobenzyl)-1-(4-methoxybenzyl)-1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-ylamino)-ethyl)-guanidine.

- Biological Activity : Demonstrates neuroprotection via prokineticin receptor modulation in oxygen-glucose deprivation models .

- Comparison : Unlike the target compound, PC7 incorporates fluorobenzyl and methoxybenzyl groups, which may enhance receptor binding specificity. The morpholine substituent in the target compound could improve solubility but may alter receptor affinity .

Comparative Data Table

Research Findings and Implications

- Neuroprotection : PC7’s activity suggests that triazine derivatives with polar substituents (e.g., morpholine) may retain or enhance neuroprotective effects by improving solubility and target engagement .

- Solubility vs. Bioactivity : The morpholine group likely optimizes solubility without sacrificing blood-brain barrier penetration, a balance less achievable with THF or allyl groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization and nucleophilic substitution reactions. For example, analogous triazine-thiol derivatives are synthesized via refluxing hydrazides with carbon disulfide in ethanol, followed by acidification and crystallization . Solvent selection (e.g., ethanol or water) and stoichiometric ratios of reagents (e.g., potassium hydroxide) are critical for optimizing yield and purity. Characterization via IR spectroscopy can confirm the thiol (-SH) and morpholine functional groups .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Elemental analysis verifies empirical formula compliance.

- IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C-N vibrations in triazine/morpholine rings) .

- LC-MS (Liquid Chromatography-Mass Spectrometry) confirms molecular weight and detects impurities .

- 1H-NMR resolves proton environments, such as ethyl-morpholine linkages and triazine ring protons .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Predominantly polar due to morpholine and thiol groups; test in water, DMSO, or ethanol using UV-Vis spectrophotometry .

- Stability : Monitor degradation via HPLC under varying pH and temperature. Thiols are prone to oxidation; use inert atmospheres (N₂/Ar) during storage .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- In vitro assays : Use fluorometric or colorimetric assays (e.g., Ellman’s assay for thiol reactivity) to screen interactions with cysteine proteases or redox-active enzymes .

- Docking studies : Employ molecular modeling software (e.g., AutoDock) to predict binding affinities with target proteins, leveraging the compound’s triazine-thiol scaffold .

- Dose-response curves : Quantify IC₅₀ values using serial dilutions and statistical tools (e.g., GraphPad Prism) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

- Methodological Answer :

- Cross-validation : Compare data with reference spectra from databases like NIST Chemistry WebBook .

- Sample purity : Re-crystallize or chromatographically purify samples to remove interfering impurities .

- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or confirm ambiguous assignments .

Q. What methodologies are appropriate for assessing the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Abiotic degradation : Expose the compound to UV light or hydrolytic conditions (varying pH) and analyze breakdown products via LC-MS/MS .

- Biotic degradation : Use soil or microbial cultures to study metabolic pathways; quantify residual compound via isotope labeling .

- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.